3-phenethyl-2-thioxoimidazolidin-4-one
Description
Properties
IUPAC Name |
3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-10-8-12-11(15)13(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWMOPMDVYDARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenethyl-2-thioxoimidazolidin-4-one typically involves the reaction of aryl isothiocyanates with amino acids or their derivatives in an alkaline medium, followed by treatment with hydrochloric acid . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. For instance, the use of aromatic isothiocyanates with donor substituents can increase the yield of the product up to 90% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-phenethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers.
Substitution: Formation of substituted thiohydantoins.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-phenethyl-2-thioxoimidazolidin-4-one serves as a versatile building block for the synthesis of more complex molecules. Its thioxo group provides reactive sites for further chemical modifications, making it valuable in the development of novel compounds.
Biology
The compound has been extensively studied for its interactions with biological targets:
- Enzyme Inhibition : It has shown potential as an enzyme inhibitor, particularly in modulating the activity of key metabolic enzymes.
- Receptor Modulation : Research indicates that it can bind to estrogen receptors, influencing gene expression related to various physiological processes .
Medicine
This compound is being investigated for several therapeutic applications:
- Anticancer Activity : Studies have demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.
- Antiviral Properties : The compound has shown efficacy against certain viral infections by interfering with viral replication mechanisms.
- Anticonvulsant Effects : Its potential as an anticonvulsant agent is being explored due to its ability to stabilize neuronal excitability .
Industry
In industrial applications, this compound is utilized in the development of new materials with specific chemical properties. Its unique structure allows for the creation of polymers and other materials that exhibit desirable characteristics such as thermal stability and chemical resistance.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Building block for synthesis | Versatile precursor for complex molecules |
| Biology | Enzyme inhibition, receptor modulation | Potential to modulate estrogen receptor activity |
| Medicine | Anticancer, antiviral, anticonvulsant | Inhibits tumor growth; effective against certain viruses |
| Industry | Development of new materials | Useful in creating polymers with enhanced properties |
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of derivatives of this compound against multidrug-resistant Staphylococcus aureus. The results indicated significant inhibition of bacterial adhesion and biofilm formation, highlighting its potential as a new antibacterial agent .
- Anticancer Properties : Another research project focused on the anticancer effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis through mitochondrial pathways, demonstrating its therapeutic promise in oncology .
- Antiviral Studies : Investigations into the antiviral properties showed that this compound could inhibit viral replication in vitro, suggesting potential applications in treating viral infections .
Mechanism of Action
The mechanism of action of 3-phenethyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to bind to the estrogen receptor, modulating its activity and influencing the expression of target genes . This interaction can lead to various biological effects, including anticancer activity.
Comparison with Similar Compounds
Key Observations:
5-Arylidene derivatives (e.g., 5-benzylidene) exhibit extended π-conjugation, which may augment UV absorption and binding affinity in biological systems .
Synthetic Efficiency :
- The Et₃N/DMF-H₂O method for 3-phenethyl derivatives outperforms traditional reflux-based routes (e.g., KOH/EtOH-H₂O) in yield and operational simplicity .
- Microwave-assisted synthesis (e.g., for thiazolo-pyrimidine hybrids) reduces reaction times but requires specialized equipment .
For example, 1,3-dimethyluracil-based imidazolidin-4-one derivatives show moderate activity against Staphylococcus aureus .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 3-phenyl-2-thioxoimidazolidin-4-one derivatives, and how do reaction conditions influence yields?
- Methodological Answer : A widely used approach involves reacting S-amino acids with phenylisothiocyanate in a mixed solvent system (EtN/DMF-HO) under mild conditions, achieving yields up to 85% . Alternative routes include cyclization of substituted maleimides with thiourea derivatives, though yields vary (45–58%) depending on substituents and catalysts (e.g., triethylamine or acetic acid/sodium acetate buffers) . Key factors include solvent polarity, temperature control (room temperature to reflux), and stoichiometric ratios of reactants.
Q. How can researchers characterize 3-phenyl-2-thioxoimidazolidin-4-one derivatives experimentally?
- Methodological Answer : Structural validation typically employs:
- FT-IR : Confirms C=O (1679–1730 cm), C=S (1269–1288 cm), and N–H (3199–3386 cm) stretches .
- NMR : H and C NMR identify aromatic protons (δ 7.0–7.6 ppm), methylene/methyl groups, and carbonyl/thione carbons (δ 157–182 ppm) .
- Melting Points : Used to assess purity (e.g., 163–259°C, depending on substituents) .
Q. What factors influence the regioselectivity of substituents in 2-thioxoimidazolidin-4-one synthesis?
- Methodological Answer : Substituent positioning is controlled by:
- Reagent Reactivity : Electron-withdrawing groups on aryl aldehydes favor 5-arylidene formation .
- Catalysts : EtN promotes nucleophilic addition in DMF-HO systems, while acetic acid buffers stabilize intermediates during cyclization .
Advanced Research Questions
Q. What reaction mechanisms explain the thermal and photochemical behavior of 2-thioxoimidazolidin-4-one derivatives?
- Methodological Answer :
- Thermal Dehydrogenation : Microwave irradiation or flash vacuum pyrolysis (400–500°C) induces Z/E isomerization in 5-arylidene derivatives, with DFT calculations showing a preference for Z-isomers due to steric and electronic effects .
- Photoisomerization : UV irradiation triggers S→S transitions in 5-arylmethylene derivatives, with CASSCF studies revealing conical intersections and intersystem crossing (S/T) during thermal reversion .
Q. How can researchers resolve contradictions in synthetic yields or spectral data across studies?
- Methodological Answer :
- Yield Variability : Optimize catalyst loading (e.g., triethylamine vs. acetic acid) and reaction time (4–18 hours) to address discrepancies (e.g., 45% vs. 85% yields) .
- Spectral Interpretation : Cross-validate NMR assignments with computational tools (e.g., Gaussian) and reference analogous compounds .
Q. What computational methods are effective for predicting the electronic properties of 2-thioxoimidazolidin-4-one derivatives?
- Methodological Answer :
- DFT (B3LYP/6-31+G(d,p)) : Models HOMO-LUMO gaps and charge distribution to explain reactivity .
- NBO Analysis : Identifies hyperconjugative interactions stabilizing intermediates in dehydrogenation pathways .
Q. What strategies enhance the biological activity of 2-thioxoimidazolidin-4-one derivatives?
- Methodological Answer :
- Functionalization : Introduce benzylidene or trifluoromethyl groups at the 5-position to improve antimicrobial activity (e.g., MIC ≤ 12.5 µg/mL) .
- Hybridization : Link imidazolidinone cores to thiazole or benzimidazole moieties for dual antioxidant and anti-inflammatory effects .
Q. How can regioselective functionalization of the imidazolidinone ring be achieved for targeted applications?
- Methodological Answer :
- Electrophilic Substitution : Use chloroacetyl chloride to functionalize the N3 position, followed by Knoevenagel condensation with aryl aldehydes .
- Microwave-Assisted Synthesis : Reduces side reactions in multi-step protocols (e.g., 6–8 hours vs. 18 hours under reflux) .
Q. What are the best practices for handling and storing 2-thioxoimidazolidin-4-one derivatives to prevent degradation?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
